3-(tert-Butyl)-1-methyl-4-nitro-1H-pyrazole-5-carboxylic acid
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Overview
Description
3-(tert-Butyl)-1-methyl-4-nitro-1H-pyrazole-5-carboxylic acid is a complex organic compound characterized by the presence of a tert-butyl group, a methyl group, a nitro group, and a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(tert-Butyl)-1-methyl-4-nitro-1H-pyrazole-5-carboxylic acid typically involves multiple steps, starting from readily available precursorsThe reaction conditions often require the use of strong acids, such as sulfuric acid or nitric acid, to facilitate the nitration process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of flow microreactor systems to ensure precise control over reaction conditions and to enhance the efficiency of the synthesis process . This method allows for the direct introduction of the tert-butoxycarbonyl group into a variety of organic compounds, streamlining the production process.
Chemical Reactions Analysis
Types of Reactions
3-(tert-Butyl)-1-methyl-4-nitro-1H-pyrazole-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced using reagents such as hydrogen gas in the presence of a catalyst.
Substitution: The tert-butyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas, palladium catalysts, and strong acids like sulfuric acid and nitric acid . The reaction conditions often involve elevated temperatures and pressures to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amino derivative, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
3-(tert-Butyl)-1-methyl-4-nitro-1H-pyrazole-5-carboxylic acid has several applications in scientific research:
Mechanism of Action
The mechanism by which 3-(tert-Butyl)-1-methyl-4-nitro-1H-pyrazole-5-carboxylic acid exerts its effects involves interactions with various molecular targets and pathways. The nitro group can participate in redox reactions, while the pyrazole ring can interact with biological macromolecules through hydrogen bonding and π-π interactions . These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
1-Methyl-3-nitro-1H-pyrazole-5-carboxylic acid: Lacks the tert-butyl group, which affects its reactivity and biological activity.
3-(tert-Butyl)-1-methyl-1H-pyrazole-5-carboxylic acid:
Uniqueness
3-(tert-Butyl)-1-methyl-4-nitro-1H-pyrazole-5-carboxylic acid is unique due to the presence of both the tert-butyl and nitro groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
5-tert-butyl-2-methyl-4-nitropyrazole-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O4/c1-9(2,3)7-5(12(15)16)6(8(13)14)11(4)10-7/h1-4H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BIUAIXZQSATZOF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NN(C(=C1[N+](=O)[O-])C(=O)O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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